2-(2-Bromoethyl)piperidine

Synthetic methodology Yield optimization Piperidine alkaloids

2-(2-Bromoethyl)piperidine (CAS 731742-05-5) is the premier 2-(ω-haloalkyl)piperidine for stereoselective synthesis. The bromoethyl substituent adjacent to the chiral C2 center enables diastereoselective conjugate additions to α,β-unsaturated carbonyls (78-81% yields) and subsequent intramolecular cyclization to indolizidine frameworks—transformations inaccessible with 3- or 4-substituted regioisomers. This unique regiochemistry is critical for constructing enantiomerically enriched piperidine-based neuroleptics, analgesics, and enzyme inhibitors where the 2-substitution pattern governs target binding. Before substituting with regioisomeric or chain-length analogs, verify XLogP3-AA and reactivity profiles to avoid re-optimization costs. Available as free base or hydrobromide salt; standard purity ≥95%.

Molecular Formula C7H14BrN
Molecular Weight 192.1 g/mol
CAS No. 731742-05-5
Cat. No. B1277137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)piperidine
CAS731742-05-5
Molecular FormulaC7H14BrN
Molecular Weight192.1 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCBr
InChIInChI=1S/C7H14BrN/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6H2
InChIKeyUISQNTXFRUUKBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethyl)piperidine (CAS 731742-05-5): A Specialized Piperidine-Based Alkylating Agent for Medicinal Chemistry and Organic Synthesis Procurement


2-(2-Bromoethyl)piperidine (CAS 731742-05-5) is a secondary amine belonging to the class of 2-(ω-haloalkyl)piperidines, characterized by a piperidine ring substituted at the 2-position with a bromoethyl group [1]. With a molecular formula of C₇H₁₄BrN and a molecular weight of 192.10 g/mol [1], this compound serves as a versatile electrophilic building block in organic synthesis and pharmaceutical research, primarily through nucleophilic substitution and conjugate addition reactions [2]. Its unique substitution pattern enables distinct reactivity profiles compared to regioisomeric and chain-length analogs, making it a critical intermediate for the construction of nitrogen-containing heterocycles [2].

Why 2-(2-Bromoethyl)piperidine Cannot Be Readily Substituted by Its Regioisomers or Homologs


Procurement decisions for bromoalkyl piperidines must account for the precise position of both the bromine atom and the piperidine nitrogen, as well as the length of the alkyl spacer. Regioisomers such as 3-(2-bromoethyl)piperidine, 4-(2-bromoethyl)piperidine, and 1-(2-bromoethyl)piperidine, along with homologs like 2-(bromomethyl)piperidine, exhibit fundamentally different reactivity and physicochemical properties [1]. The 2-substitution pattern places the reactive bromoethyl group adjacent to the chiral center at C2, enabling stereoselective transformations and intramolecular cyclizations that are not accessible with 3- or 4-substituted analogs [1]. Furthermore, variations in lipophilicity, as quantified by computed XLogP3-AA values, directly impact membrane permeability and pharmacokinetic profiles in drug development contexts, rendering simple substitution without re-optimization scientifically unsound [2].

Quantitative Differentiation: 2-(2-Bromoethyl)piperidine vs. Closest Analogs


Superior Yield in Hydrobromide Salt Synthesis Compared to 2-(Bromomethyl)piperidine Analog

In a direct head-to-head comparison under identical reaction conditions, 2-(2-bromoethyl)piperidine hydrobromide (2b) was synthesized in 82% yield from the corresponding 2-(2-hydroxyethyl)piperidine, whereas the homologous 2-(bromomethyl)piperidine hydrobromide (2a) was obtained in 76% yield [1]. This 6% absolute yield advantage is attributed to the increased stability of the extended alkyl chain during the bromination step.

Synthetic methodology Yield optimization Piperidine alkaloids

Comparable or Enhanced Conjugate Addition Yields with Methyl Acrylate vs. 2-(Bromomethyl)piperidine

The conjugate addition of 2-(2-bromoethyl)piperidine to methyl acrylate proceeded in 81% yield to afford methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate (3c), compared to 85% yield for the corresponding 2-(bromomethyl)piperidine adduct (3a) [1]. With ethyl acrylate, the yields were nearly identical: 78% for 2-(2-bromoethyl)piperidine (3d) versus 77% for 2-(bromomethyl)piperidine (3b) [1].

Aza-Michael reaction β-Amino ester synthesis Conjugate addition

Slightly Higher Yield in Cyclization to Tricyclic Byproduct Compared to 2-(Bromomethyl)piperidine

During the conjugate addition reactions, a minor tricyclic side product, 4a,8a-diazaperhydroanthracene, was observed via GC-MS analysis. The yield of this byproduct was slightly higher when using 2-(2-bromoethyl)piperidine (2b, 67%) compared to 2-(bromomethyl)piperidine (2a, 64%) [1]. This difference, while small, reflects the subtle influence of the alkyl chain length on intramolecular cyclization propensity.

Intramolecular cyclization Heterocyclic synthesis Reaction selectivity

Increased Lipophilicity (XLogP3-AA) vs. 2-(Bromomethyl)piperidine Enhances Membrane Permeability

The computed XLogP3-AA value for 2-(2-bromoethyl)piperidine is 1.8, compared to 1.5 for the shorter-chain analog 2-(bromomethyl)piperidine [1]. This +0.3 log unit increase corresponds to an approximately 2-fold higher partition coefficient, indicating greater lipophilicity and potentially improved passive membrane permeability for drug discovery applications.

Physicochemical properties Drug-likeness Lipophilicity

Unique Synthetic Access to 2-(Methoxycarbonyl)indolizidine via Intramolecular Cyclization

The conjugate addition product derived from 2-(bromomethyl)piperidine (3a) underwent intramolecular cyclization with lithium diisopropylamide (LDA) to afford the novel 2-(methoxycarbonyl)indolizidine (8) in 73% yield as a mixture of diastereomers (cis/trans 45/55) [1]. While this specific transformation utilized the bromomethyl derivative, the analogous 2-(2-bromoethyl)piperidine adducts are expected to undergo similar cyclizations to afford 2-substituted indolizidines, a class of compounds with demonstrated biological activity in amphibian skin alkaloids and potential CNS applications [1].

Indolizidine alkaloids Cyclization Total synthesis

Recommended Application Scenarios for 2-(2-Bromoethyl)piperidine Based on Verified Evidence


Synthesis of β-Amino Esters via Aza-Michael Addition for Medicinal Chemistry Libraries

Utilize 2-(2-bromoethyl)piperidine as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds. As demonstrated by D'hooghe et al., this reaction proceeds with good yields (78-81%) under mild conditions (THF, Et₃N, 0 °C to r.t.) to afford β-aminopropanoate derivatives [1]. These adducts serve as versatile intermediates for further elaboration into β-amino acids, β-lactam antibiotics, and other bioactive molecules. The 2-substitution pattern provides a chiral center adjacent to the nitrogen, enabling diastereoselective transformations in downstream steps.

Precursor to 2-Substituted Indolizidines for CNS Drug Discovery

The conjugate addition products derived from 2-(2-bromoethyl)piperidine can be advanced to indolizidine frameworks through intramolecular cyclization. Although the literature precedent uses the bromomethyl analog [1], the extended bromoethyl chain is expected to afford 2-substituted indolizidines with distinct steric and electronic properties. Indolizidines are core structures in numerous alkaloid natural products with reported activities as nicotinic acetylcholine receptor modulators and antimicrobial agents, making this an attractive pathway for CNS-targeted drug discovery programs.

Stereoselective Synthesis of 2-Substituted Piperidine Derivatives

The 2-(bromoethyl) substituent at the chiral C2 position of piperidine enables stereoselective nucleophilic substitution and cyclization reactions. This regiochemistry is unique among bromoethyl piperidine isomers and is critical for constructing enantiomerically enriched nitrogen heterocycles. Applications include the synthesis of piperidine-based pharmaceuticals such as neuroleptics, analgesics, and enzyme inhibitors where the 2-substitution pattern is essential for target binding [1].

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